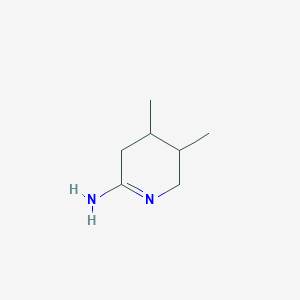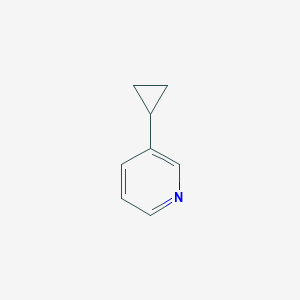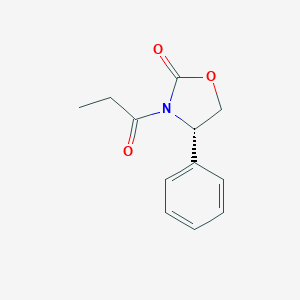
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. DMTP is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is thought to act as a modulator of neurotransmitter release. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemische Und Physiologische Effekte
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to modulate the activity of ion channels, which may have implications for the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its potential use as a tool in the study of Parkinson's disease and other neurological disorders. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to have a relatively low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. One limitation of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine research. One area of research is the further study of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine's potential use as a tool in the study of Parkinson's disease and other neurological disorders. Another area of research is the development of new synthetic methods for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine that may be more efficient or cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine and its potential applications in other areas of scientific research.
Synthesemethoden
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3,4,5-tetrahydropyridine with methyl iodide and sodium hydride to form 3,4-dimethyl-2-iodo-3,4,5,6-tetrahydropyridine. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential applications in scientific research. Some of the areas of research include the study of neurotransmitter release, the regulation of ion channels, and the modulation of neuronal activity. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been studied for its potential use as a tool in the study of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
190909-79-6 |
|---|---|
Produktname |
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
WBHSLGKHICTFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1C)N |
Kanonische SMILES |
CC1CC(=NCC1C)N |
Synonyme |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
